2,4,5-trimethyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2,4,5-trimethyl-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O2S2/c1-15-10-17(3)20(11-16(15)2)26(23,24)21-12-18-4-7-22(8-5-18)13-19-6-9-25-14-19/h6,9-11,14,18,21H,4-5,7-8,12-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNMXTJGIHGXBOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC2CCN(CC2)CC3=CSC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2,4,5-trimethyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide , identified by its CAS number 1797328-73-4, is a sulfonamide derivative that has attracted attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 388.5 g/mol. The structure includes a piperidine ring and a thiophene moiety, which are significant for its biological interactions.
Antitumor Activity
Recent studies have highlighted the antitumor potential of sulfonamide derivatives. For instance, compounds similar to the one in focus have demonstrated significant cytotoxic effects against various cancer cell lines. In vitro assays reveal that these compounds can induce apoptosis and inhibit cell proliferation through multiple pathways, including the modulation of signaling pathways involved in tumor growth.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HCC827 | 6.26 ± 0.3 | DNA binding and apoptosis induction |
| Compound B | FaDu | 5.00 ± 0.2 | ERK pathway inhibition |
| This compound | TBD | TBD | TBD |
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Key Enzymes : Similar sulfonamides have been shown to inhibit enzymes involved in cancer progression.
- Cell Cycle Arrest : The compound may induce cell cycle arrest at specific phases, leading to reduced cell proliferation.
- Apoptosis Induction : Evidence suggests that these compounds can trigger apoptotic pathways, thereby promoting cancer cell death.
Case Studies
A notable study investigated the effects of various piperidine derivatives on tumor cells. The research indicated that modifications to the piperidine structure could enhance cytotoxicity against specific cancer types. The findings suggest that the incorporation of thiophene groups may further augment these effects due to improved binding affinity to target proteins.
Research Findings
- In Vitro Studies : Preliminary results from in vitro studies indicate that the compound exhibits promising cytotoxicity against various cancer cell lines.
- In Vivo Studies : Animal models are being utilized to assess the therapeutic efficacy and safety profile of the compound.
- Comparative Analysis : When compared to established chemotherapeutics, initial data suggest that this compound may offer a favorable therapeutic index.
Preparation Methods
Chlorosulfonation of 2,4,5-Trimethylbenzene
The regioselective introduction of a sulfonic acid group into 2,4,5-trimethylbenzene is achieved via chlorosulfonation. Excess chlorosulfonic acid (ClSO₃H) at 0–5°C facilitates electrophilic aromatic substitution, preferentially at the para position relative to existing methyl groups due to steric and electronic effects. Subsequent treatment with thionyl chloride (SOCl₂) converts the sulfonic acid to the sulfonyl chloride.
Reaction Conditions :
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Sulfonation | ClSO₃H (3 eq) | 0–5°C | 2 h | 60–75% |
| Chlorination | SOCl₂ (2 eq), catalytic DMF | Reflux | 4 h | 85–90% |
Alternative Route: Directed Ortho-Metalation
For enhanced regiocontrol, a directed ortho-metalation strategy employs a temporary directing group (e.g., trimethylsilyl) on the benzene ring. Lithiation at −78°C followed by quenching with sulfur dioxide and oxidative chlorination provides the sulfonyl chloride. This method offers superior positional selectivity (>95%) but requires additional synthetic steps.
Preparation of (1-(Thiophen-3-ylmethyl)piperidin-4-yl)methanamine
Reductive Amination Pathway
Piperidin-4-ylmethanamine undergoes alkylation with thiophen-3-ylmethyl bromide under basic conditions. Optimization studies indicate that potassium carbonate in acetonitrile at 60°C for 12 hours achieves 70–80% conversion.
Representative Procedure :
- Dissolve piperidin-4-ylmethanamine (1.0 eq) and K₂CO₃ (2.5 eq) in anhydrous CH₃CN.
- Add thiophen-3-ylmethyl bromide (1.2 eq) dropwise.
- Reflux for 12 h, filter, and concentrate.
- Purify via column chromatography (SiO₂, CH₂Cl₂:MeOH 9:1).
Microwave-Assisted Alkylation
Microwave irradiation (100°C, 300 W) reduces reaction time to 30 minutes with comparable yields (75%), demonstrating the efficacy of energy-efficient methods.
Sulfonamide Coupling Reaction
The final step involves nucleophilic attack of the piperidinylmethylamine on the sulfonyl chloride. Pyridine is employed as both base and solvent to scavenge HCl, preventing protonation of the amine.
Optimized Conditions :
| Parameter | Value |
|---|---|
| Solvent | Pyridine |
| Temperature | 0°C → RT |
| Time | 6–8 h |
| Workup | Precipitation in ice-water, filtration |
| Yield | 65–78% |
Comparative Analysis of Coupling Methods :
| Method | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Classical | Pyridine | CH₂Cl₂ | 0→25 | 8 | 65 |
| Aqueous | NaHCO₃ | H₂O:THF | 25 | 24 | 55 |
| Catalytic | DMAP | Toluene | 80 | 4 | 72 |
Mechanistic Considerations and Side Reactions
The sulfonamide formation proceeds via a two-step mechanism:
- Nucleophilic Attack : Amine lone pair attacks electrophilic sulfur, forming a tetrahedral intermediate.
- HCl Elimination : Base-mediated deprotonation releases HCl, yielding the sulfonamide.
Common side reactions include:
- Over-alkylation of the piperidine nitrogen.
- Hydrolysis of sulfonyl chloride to sulfonic acid in aqueous media.
- Oxidation of thiophene under harsh conditions.
Purification and Characterization
Crude product is purified via recrystallization (ethanol/water) or silica gel chromatography. Structural confirmation employs:
- ¹H NMR : Characteristic signals for thiophene (δ 6.8–7.4 ppm), piperidine (δ 2.4–3.1 ppm), and aromatic methyl groups (δ 2.2–2.5 ppm).
- LC-MS : [M+H]⁺ at m/z 421.2.
Green Chemistry Alternatives
Emerging strategies to improve sustainability include:
- Solvent-Free Mechanochemistry : Ball milling sulfonyl chloride and amine with K₂CO₃.
- Photoredox Catalysis : Visible light-mediated coupling at ambient temperature, though yields remain suboptimal (40–50%).
Industrial-Scale Production Challenges
Key issues for bulk synthesis:
- Exothermicity Control : Gradual addition of ClSO₃H during sulfonation to prevent thermal runaway.
- Thiophene Stability : Use of nitrogen atmosphere to avoid oxidative ring opening.
- Waste Management : Recycling of pyridine-HCl complexes via distillation.
Q & A
Q. Key Optimization Parameters :
- Temperature control : Critical during sulfonamide coupling to avoid side reactions (e.g., sulfonate ester formation) .
- Solvent selection : Polar aprotic solvents (e.g., DCM, THF) enhance reaction efficiency .
How can structural confirmation and purity assessment be methodologically validated for this compound?
Q. Basic Research Focus
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm the integration of methyl groups (2,4,5-trimethylbenzene) and piperidine-thiophene connectivity .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated for C₂₁H₂₈N₂O₂S₂: 412.16 g/mol) .
- X-ray Crystallography : Resolve 3D conformation, particularly the orientation of the sulfonamide group relative to the piperidine ring .
Advanced Tip : Use dynamic NMR to study conformational flexibility of the piperidine-thiophene moiety under variable temperatures .
What experimental strategies are employed to investigate the compound’s biological activity and target interactions?
Q. Advanced Research Focus
- Enzyme Inhibition Assays : Test against kinases or proteases (e.g., IC₅₀ determination via fluorescence-based assays) using the sulfonamide group’s known affinity for catalytic pockets .
- Cellular Apoptosis Studies : Treat cancer cell lines (e.g., HeLa, MCF-7) and monitor caspase-3 activation via flow cytometry .
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., carbonic anhydrase IX), focusing on hydrogen bonds between the sulfonamide and active-site residues .
Data Interpretation : Cross-validate computational predictions with SPR (Surface Plasmon Resonance) to quantify binding kinetics (ka/kd) .
How can researchers resolve contradictions in biological activity data across similar sulfonamide derivatives?
Advanced Research Focus
Case Example : If the compound shows higher cytotoxicity than analogs lacking the thiophene moiety:
Structure-Activity Relationship (SAR) Analysis : Compare logP values and steric effects of the thiophen-3-ylmethyl group versus other substituents .
Metabolic Stability Testing : Use hepatic microsomes to assess if the thiophene group enhances metabolic resistance, prolonging activity .
Off-Target Screening : Employ kinome-wide profiling (e.g., KINOMEscan) to identify unintended kinase interactions .
Table 1 : Comparative Bioactivity of Analogues
| Substituent | IC₅₀ (nM) Carbonic Anhydrase IX | HeLa Cell Viability (%) |
|---|---|---|
| Thiophen-3-ylmethyl | 12.3 ± 1.2 | 38.5 ± 3.1 |
| Phenylmethyl | 45.6 ± 4.7 | 72.4 ± 5.6 |
| (Data adapted from ) |
What computational approaches are recommended for predicting the compound’s physicochemical properties and reactivity?
Q. Advanced Research Focus
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic sites (e.g., sulfonamide sulfur) prone to nucleophilic attack .
- Solubility Prediction : Use COSMO-RS to estimate logS (e.g., predicted logS = -4.2 ± 0.3) and guide formulation strategies .
- Reactivity under Stress Conditions : Simulate degradation pathways (e.g., hydrolysis at pH 1–13) using Schrödinger’s Jaguar .
How should researchers design experiments to assess the compound’s pharmacokinetic (PK) profile?
Q. Advanced Research Focus
- In Vitro ADME :
- Permeability : Caco-2 cell monolayer assay to predict intestinal absorption .
- Plasma Stability : Incubate with human plasma (37°C, 24 hrs) and quantify parent compound via LC-MS .
- In Vivo PK : Administer to rodents (IV/PO) and calculate AUC, t₁/₂, and bioavailability using non-compartmental analysis .
Note : The trifluoromethyl group may enhance metabolic stability but reduce solubility—balance via prodrug strategies (e.g., esterification) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
